

TRPM4-IN-1: Application Notes and Protocols for Automated Patch Clamp Systems

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 4 (TRPM4) channel is a calcium-activated, non-selective cation channel permeable to monovalent cations like Na⁺ and K⁺.[1] Unlike many other TRP channels, TRPM4 is impermeable to Ca²⁺. Its activation by intracellular Ca²⁺ leads to membrane depolarization, playing a crucial role in various physiological processes, including immune responses, insulin secretion, and cardiovascular function. Dysregulation of TRPM4 has been implicated in pathologies such as cardiac arrhythmias and certain cancers.[2]

TRPM4-IN-1 (also known as CBA) is a potent and selective small-molecule inhibitor of the human TRPM4 channel.[3][4] This document provides detailed application notes and protocols for the use of **TRPM4-IN-1** in automated patch clamp (APC) systems to characterize its inhibitory effects on TRPM4 currents. Automated patch clamp technology offers a higher throughput and greater efficiency for ion channel drug discovery compared to manual patch clamp methods.[5][6]

TRPM4 Signaling Pathway

The activation of TRPM4 is intrinsically linked to intracellular calcium signaling. A common pathway involves the activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs), leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and

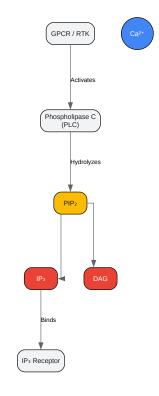


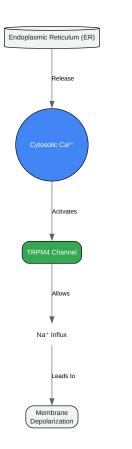




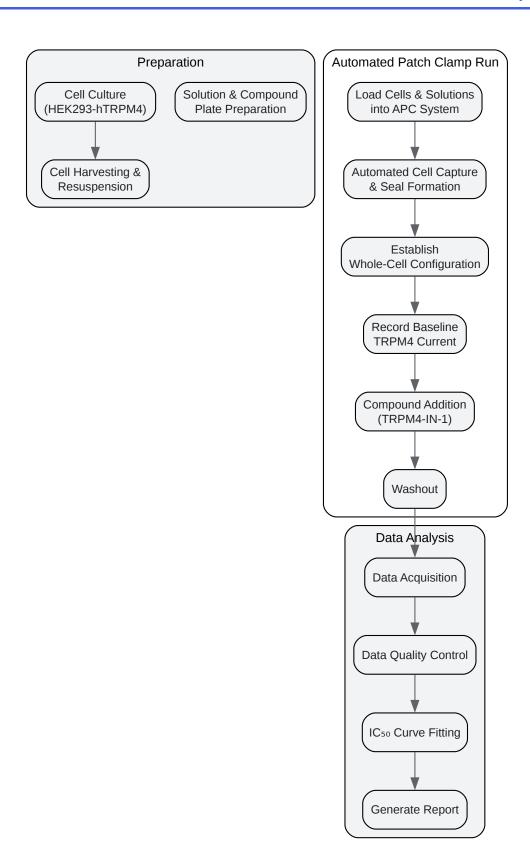
diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ from intracellular stores. This localized increase in cytosolic Ca²⁺ activates nearby TRPM4 channels, resulting in an influx of Na⁺ and subsequent membrane depolarization.[2]











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